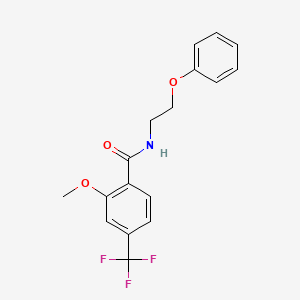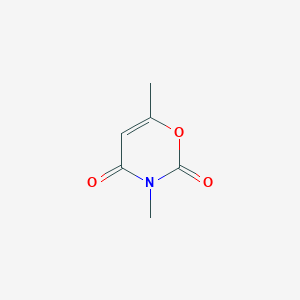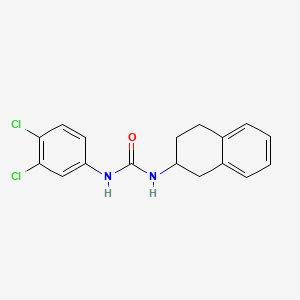![molecular formula C26H38N2O3 B4327600 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate
Übersicht
Beschreibung
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate, also known as A769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. A769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.
Wirkmechanismus
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate involves the activation of AMPK, an enzyme that plays a crucial role in regulating cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-producing pathways and inhibiting energy-consuming pathways. This compound activates AMPK by binding to the regulatory subunit of the enzyme, resulting in a conformational change that allows for increased activity.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by promoting the translocation of glucose transporters to the cell membrane. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative diseases, this compound protects against neuronal damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has several advantages for lab experiments, including its high potency and specificity for AMPK activation. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate. One area of interest is the development of novel therapeutic applications for this compound in disease states such as cancer and neurodegenerative diseases. Another area of research is the identification of potential side effects and toxicity of this compound, which will be important for the development of safe and effective therapies. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of this compound on cellular metabolism and energy balance.
Wissenschaftliche Forschungsanwendungen
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been extensively studied for its potential therapeutic applications in various disease states, including metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders such as type 2 diabetes and obesity, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
[2-(adamantane-1-carbonylamino)-2-methylpropyl] N-(4-tert-butylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3/c1-24(2,3)20-6-8-21(9-7-20)27-23(30)31-16-25(4,5)28-22(29)26-13-17-10-18(14-26)12-19(11-17)15-26/h6-9,17-19H,10-16H2,1-5H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPASLDCUZMQKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)

![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)
